Alvimopan enantiomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

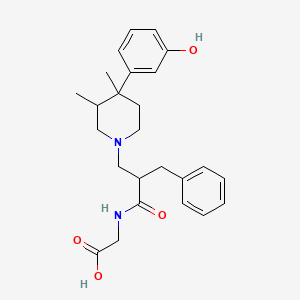

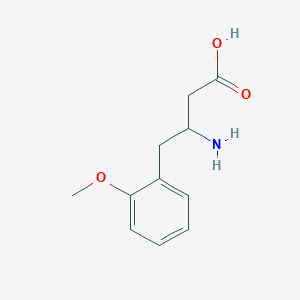

Alvimopan est un antagoniste périphérique du récepteur μ-opioïde principalement utilisé pour accélérer la récupération de la fonction gastro-intestinale après une chirurgie de résection intestinale. Il est commercialisé sous le nom commercial Entereg. Alvimopan est unique en son genre par sa capacité à bloquer les effets gastro-intestinaux indésirables des opioïdes sans affecter leurs propriétés analgésiques, ce qui en fait un outil précieux dans les soins postopératoires .

Méthodes De Préparation

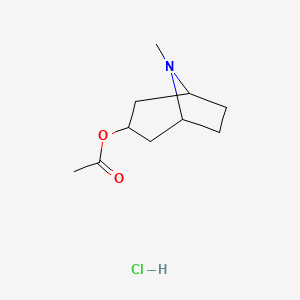

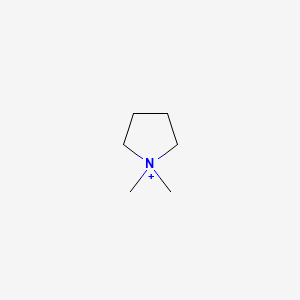

Voies de synthèse et conditions de réaction : La synthèse de l'Alvimopan implique un processus en plusieurs étapes. Une méthode courante comprend la réaction de N-alkylation en conditions alcalines, suivie d'une condensation et d'une hydrolyse pour obtenir le produit final. Le processus garantit que les centres chiraux des matières premières et du produit restent inchangés .

Méthodes de production industrielle : La production industrielle de l'Alvimopan implique souvent la préparation de formes solides à haute biodisponibilité. Ceci peut être réalisé en dissolvant l'Alvimopan dans un solvant médicinal, en ajoutant une solution aqueuse de glutaraldéhyde et en effectuant une atomisation pour obtenir des microsphères de chitine d'Alvimopan. Ces microsphères sont ensuite mélangées à des adjuvants pharmaceutiques et comprimées en comprimés ou remplies dans des capsules .

Analyse Des Réactions Chimiques

Types de réactions : L'Alvimopan subit diverses réactions chimiques, notamment :

Oxydation : L'Alvimopan peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'Alvimopan.

Substitution : L'Alvimopan peut subir des réactions de substitution, en particulier au niveau du cycle pipéridine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les conditions impliquent souvent l'utilisation de bases ou d'acides forts pour faciliter la réaction.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de l'Alvimopan, qui peuvent être caractérisés à l'aide de techniques telles que la RMN et la spectrométrie de masse .

4. Applications de la recherche scientifique

L'Alvimopan a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions avec les récepteurs opioïdes.

Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et la liaison aux récepteurs opioïdes.

5. Mécanisme d'action

L'Alvimopan agit comme un antagoniste compétitif des récepteurs μ-opioïdes dans le tractus gastro-intestinal. En se liant à ces récepteurs, il empêche l'activation par les opioïdes endogènes ou exogènes, réduisant ainsi la motilité et la sécrétion gastro-intestinales. Cette liaison sélective garantit que les effets analgésiques des opioïdes ne sont pas compromis, car l'Alvimopan a une capacité limitée à franchir la barrière hémato-encéphalique .

Composés similaires :

Méthylnaltrexone : Un autre antagoniste périphérique des récepteurs μ-opioïdes utilisé pour traiter la constipation induite par les opioïdes.

Naloxégol : Un dérivé PEGylé de la naloxone, utilisé pour des indications similaires.

Comparaison : L'Alvimopan est unique par sa forte affinité pour les récepteurs μ-opioïdes périphériques et son application spécifique dans l'iléus postopératoire. Contrairement à la méthylnaltrexone, qui s'appuie sur sa charge ionique pour sa sélectivité, la sélectivité de l'Alvimopan est due à sa pharmacocinétique. Le naloxégol, bien qu'efficace, a un mécanisme différent impliquant la PEGylation pour limiter sa pénétration dans le système nerveux central .

Le profil pharmacologique distinct de l'Alvimopan et son application ciblée en font un composé précieux dans les contextes cliniques et de recherche.

Applications De Recherche Scientifique

Alvimopan has a wide range of scientific research applications:

Chemistry: Used as a model compound to study opioid receptor interactions.

Biology: Investigated for its effects on gastrointestinal motility and opioid receptor binding.

Medicine: Primarily used to treat postoperative ileus and accelerate gastrointestinal recovery after surgery.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Alvimopan acts as a competitive antagonist of the μ-opioid receptors in the gastrointestinal tract. By binding to these receptors, it prevents the activation by endogenous or exogenous opioids, thereby reducing gastrointestinal motility and secretion. This selective binding ensures that the analgesic effects of opioids are not compromised, as Alvimopan has limited ability to cross the blood-brain barrier .

Comparaison Avec Des Composés Similaires

Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A PEGylated derivative of naloxone, used for similar indications.

Comparison: Alvimopan is unique in its high affinity for peripheral μ-opioid receptors and its specific application in postoperative ileus. Unlike Methylnaltrexone, which relies on its ionic charge for selectivity, Alvimopan’s selectivity is due to its pharmacokinetics. Naloxegol, while effective, has a different mechanism involving PEGylation to limit its central nervous system penetration .

Alvimopan’s distinct pharmacological profile and targeted application make it a valuable compound in both clinical and research settings.

Propriétés

IUPAC Name |

2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNUIXSCZBYVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870037 |

Source

|

| Record name | N-(2-{[4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)

![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)

![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)

![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)

![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)